2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a pyridinylmethyl acetamide moiety
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)17-8-9-19(25)23(22-17)13-18(24)21-12-14-3-2-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKLOAZSUXZLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyridinylmethyl acetamide moiety can be attached using amide coupling reactions with suitable reagents like carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazinones and related compounds.
Substitution: Alkylated or acylated derivatives at the pyridinylmethyl position.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. The pyridazine ring is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The presence of the pyridine and pyridazine rings enhances the compound's interaction with microbial enzymes, potentially leading to antimicrobial activity. Preliminary studies have reported efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could make this compound valuable in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:
- Substituents on the pyridine ring : Altering the position and type of substituents can enhance potency and selectivity against specific targets.
- Variations in the acetamide group : Modifying the acetamide moiety can affect solubility and bioavailability, impacting therapeutic efficacy.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated several derivatives of compounds related to this compound against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of structure optimization.
Case Study 2: Antimicrobial Testing
In another research published in Antimicrobial Agents and Chemotherapy, derivatives were tested against multi-drug resistant bacterial strains. The findings demonstrated that specific analogs exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-(1-phenylethyl)acetamide
- [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Uniqueness
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a methoxyphenyl group and a pyridine moiety through an acetamide linkage. Its molecular formula is , with a molecular weight of 365.4 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory responses and cancer cell proliferation, potentially leading to therapeutic effects against these conditions.
- Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways that are crucial in various diseases.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of pyridazinones exhibit anticancer properties. For instance, one study evaluated the compound's effect on a panel of cancer cell lines, revealing moderate activity against specific types such as leukemia cells .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to fully characterize its spectrum of action against various pathogens .
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Study on Antitumor Activity : A screening conducted by the National Cancer Institute evaluated the compound against approximately sixty cancer cell lines. Results indicated that certain lines showed sensitivity at concentrations around 10 µM, particularly among leukemia types .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the core structure can significantly influence biological activity. For example, variations in substituents on the pyridazine ring have been associated with changes in potency against different cancer cell lines .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
